molecular formula C9H11FS B13321185 1-(3-Fluorophenyl)propane-1-thiol

1-(3-Fluorophenyl)propane-1-thiol

Katalognummer: B13321185
Molekulargewicht: 170.25 g/mol
InChI-Schlüssel: RWFQJXDSWDYOGN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(3-Fluorophenyl)propane-1-thiol is an organic compound with the molecular formula C9H11FS. It belongs to the class of thiols, which are sulfur analogs of alcohols. Thiols are characterized by the presence of a sulfhydryl group (-SH) attached to a carbon atom. This compound is notable for its unique structure, which includes a fluorine atom attached to the benzene ring, making it a valuable compound in various chemical and industrial applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

1-(3-Fluorophenyl)propane-1-thiol can be synthesized through several methods. One common approach involves the reaction of 3-fluorobenzyl chloride with thiourea, followed by hydrolysis to yield the desired thiol . Another method involves the nucleophilic substitution of 3-fluorobenzyl bromide with sodium hydrosulfide . These reactions typically require controlled conditions, such as specific temperatures and solvents, to ensure high yields and purity.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale synthesis using optimized reaction conditions. This includes the use of continuous flow reactors and automated systems to maintain consistent quality and efficiency. The choice of reagents and catalysts is crucial to minimize by-products and maximize the yield of the desired thiol .

Analyse Chemischer Reaktionen

Types of Reactions

1-(3-Fluorophenyl)propane-1-thiol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Iodine (I2), Bromine (Br2)

    Reducing Agents: Zinc (Zn), Hydrochloric acid (HCl)

    Nucleophiles: Sodium hydrosulfide (NaSH), Thiourea

Major Products Formed

Wirkmechanismus

The mechanism of action of 1-(3-Fluorophenyl)propane-1-thiol involves its interaction with various molecular targets and pathways. The thiol group (-SH) is highly reactive and can form covalent bonds with electrophilic centers in biological molecules. This reactivity allows it to modulate the activity of enzymes and proteins, leading to various biological effects. Additionally, the presence of the fluorine atom enhances the compound’s stability and reactivity, making it a valuable tool in chemical and biological research .

Eigenschaften

Molekularformel

C9H11FS

Molekulargewicht

170.25 g/mol

IUPAC-Name

1-(3-fluorophenyl)propane-1-thiol

InChI

InChI=1S/C9H11FS/c1-2-9(11)7-4-3-5-8(10)6-7/h3-6,9,11H,2H2,1H3

InChI-Schlüssel

RWFQJXDSWDYOGN-UHFFFAOYSA-N

Kanonische SMILES

CCC(C1=CC(=CC=C1)F)S

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.